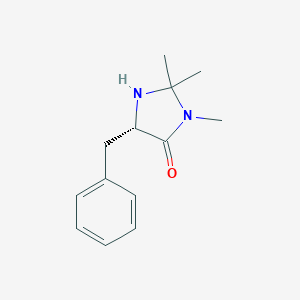

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACYWOJLWBDSHG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431059 | |

| Record name | UNII-3G16ZWT15K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132278-63-8 | |

| Record name | 5-Benzyl-2,2,3-trimethylimidazolidin-4-one, (5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132278638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-3G16ZWT15K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BENZYL-2,2,3-TRIMETHYLIMIDAZOLIDIN-4-ONE, (5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G16ZWT15K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one in Asymmetric Organocatalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one, a cornerstone of modern asymmetric synthesis, operates primarily as an organocatalyst.[1] Its mechanism is centered on the formation of a chiral iminium ion with α,β-unsaturated aldehydes, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate and provides a sterically defined environment for stereoselective bond formation.[1] This guide elucidates the core mechanistic principles, details its application in the archetypal asymmetric Diels-Alder reaction, provides actionable experimental protocols, and presents a framework for understanding its efficacy.

Introduction to Asymmetric Organocatalysis and the Imidazolidinone Scaffold

The synthesis of single-enantiomer compounds is a critical challenge in drug discovery and development.[2] While various methods exist, asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, is highly efficient. Chiral auxiliaries are a robust method for achieving stereocontrol, but they require stoichiometric use and subsequent cleavage steps.[3][4]

Organocatalysis, utilizing small, metal-free organic molecules, emerged as a third major pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. The development of imidazolidinone-based catalysts by MacMillan and colleagues was a watershed moment in this field.[5] These catalysts, particularly this compound (often used as its hydrochloride salt), provided a general and highly effective method for enantioselective cycloadditions, conjugate additions, and other transformations.[5][6]

Core Mechanistic Principle: Iminium Ion Catalysis

The primary mode of action for this imidazolidinone catalyst involves its reversible reaction with an α,β-unsaturated aldehyde to form a transient, activated chiral iminium ion. This process is central to its ability to induce stereoselectivity.

Formation and Activation via the Chiral Iminium Ion

The catalytic cycle begins with the condensation of the secondary amine of the imidazolidinone catalyst with an α,β-unsaturated aldehyde. This reaction, typically facilitated by a mild acid co-catalyst (often from the hydrochloride salt form of the catalyst), eliminates water to form a chiral iminium ion.

This transformation is critical for two reasons:

-

Activation: The formation of the positively charged iminium ion significantly lowers the energy of the LUMO of the dienophile system compared to the starting aldehyde. This activation accelerates the reaction rate with the corresponding diene.

-

Stereochemical Information Transfer: The chirality of the catalyst is now directly embedded within the activated substrate, setting the stage for facial discrimination.

The Basis of Stereocontrol

The high degree of enantioselectivity imparted by the catalyst stems from its rigid and well-defined three-dimensional structure. The stereochemical outcome is dictated by effective facial shielding of the iminium ion.

-

The Benzyl Group: The (S)-configured stereocenter places the bulky benzyl group in a pseudo-equatorial position. This group effectively blocks one face (the Si-face) of the planar iminium ion.

-

The Gem-Dimethyl Groups: The two methyl groups at the C2 position prevent rotation around the C-N bond, locking the conformation and ensuring the benzyl group acts as a reliable steric shield.

Consequently, an incoming nucleophile (such as a diene) is directed to the less hindered face (the Re-face), leading to the preferential formation of one enantiomer. After the key bond-forming step, the resulting enamine is hydrolyzed, releasing the enantioenriched product and regenerating the catalyst to continue the cycle.

Application Profile: The Asymmetric Diels-Alder Reaction

The enantioselective Diels-Alder reaction is a powerful C-C bond-forming reaction and serves as a classic example of the catalyst's utility.[5]

Rationale for Experimental Design

In a typical organocatalyzed Diels-Alder reaction, the imidazolidinone catalyst is used in sub-stoichiometric amounts (typically 5-20 mol%). The reaction is run in a suitable solvent that can facilitate the catalytic cycle, and often requires an acid additive if the catalyst is not used as a pre-formed salt. The choice of temperature and reaction time is optimized to balance reaction rate with selectivity.

Detailed Experimental Protocol: Organocatalytic Diels-Alder Reaction

This protocol is a representative example for the reaction between cyclopentadiene and cinnamaldehyde.

Materials:

-

This compound hydrochloride (Catalyst)

-

Cinnamaldehyde (Substrate)

-

Cyclopentadiene (Diene, freshly cracked)

-

Solvent (e.g., THF/H₂O mixture)

-

Silica gel for chromatography

Procedure:

-

To a stirred solution of this compound hydrochloride (e.g., 0.05 mmol, 10 mol%) in a 95:5 mixture of THF:H₂O (0.5 M) at -15 °C is added cinnamaldehyde (0.5 mmol, 1.0 equiv).

-

The mixture is stirred for 5 minutes to allow for pre-formation of the iminium ion.

-

Freshly cracked cyclopentadiene (1.5 mmol, 3.0 equiv) is added dropwise.

-

The reaction is stirred at -15 °C and monitored by TLC until the starting aldehyde is consumed (typically 3-6 hours).

-

Upon completion, the reaction mixture is quenched by the addition of saturated aqueous NaHCO₃ solution and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the desired Diels-Alder adduct.

-

The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or SFC analysis.

Performance Data

The effectiveness of the catalyst is measured by the chemical yield and the enantioselectivity (e.e.) of the product. The following table summarizes representative data for Diels-Alder reactions with various α,β-unsaturated aldehydes.

| Entry | Aldehyde Substrate | Diene | Catalyst Loading (mol%) | Yield (%) | e.e. (%) |

| 1 | Cinnamaldehyde | Cyclopentadiene | 10 | 85 | 93 |

| 2 | Acrolein | Cyclopentadiene | 20 | 81 | 86 |

| 3 | Crotonaldehyde | Cyclopentadiene | 10 | 82 | 90 |

Data are representative and compiled from seminal literature on the topic. Actual results may vary based on specific reaction conditions.

Logical Workflow & Visualization

Visualizing the mechanistic pathway and experimental sequence is crucial for understanding and implementing the chemistry.

Diagram: Catalytic Cycle and Transition State Model

The following diagram illustrates the complete catalytic cycle, highlighting the key iminium ion intermediate and the transition state that controls stereoselectivity.

Caption: Catalytic cycle of the imidazolidinone-catalyzed Diels-Alder reaction.

Diagram: Experimental Workflow

This diagram outlines the logical flow of the experimental protocol from setup to analysis.

Caption: Step-by-step workflow for the organocatalytic Diels-Alder reaction.

Conclusion

This compound is a powerful and versatile organocatalyst whose mechanism of action is a textbook example of stereocontrol through iminium ion activation. By creating a well-defined chiral environment, it effectively shields one face of the activated substrate, enabling high levels of enantioselectivity in a variety of important chemical transformations. The operational simplicity, high selectivity, and metal-free nature of this catalytic system ensure its continued relevance and application in the field of asymmetric synthesis.

References

-

Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids.Google Books.

-

Natural amino acids as chiral auxiliaries in asymmetric Diels–Alder reactions. Canadian Journal of Chemistry. [Link]

-

This compound hydrochloride. ChemBK. [Link]

-

Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

-

DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]

-

Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115 Myers - Harvard University. [Link]

-

(2R,5R)-()-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone. MySkinRecipes. [Link]

-

(S)-5-Benzyl- and 5-benzylidene-imidazo-4-one derivatives synthesized and studied for an understanding of their thermal reactivity. ResearchGate. [Link]

-

5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. NIH. [Link]

-

2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride, CAS No. 278173-23-2. Molbase. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone 97 278173-23-2 [sigmaaldrich.com]

- 6. jk-sci.com [jk-sci.com]

The Ascent of Asymmetric Organocatalysis: A Technical Guide to Chiral Imidazolidinone Catalysts

Abstract

The advent of chiral imidazolidinone catalysts represents a paradigm shift in asymmetric synthesis, offering a robust, metal-free alternative for the stereocontrolled construction of complex molecular architectures. This guide provides an in-depth exploration of the history, development, and application of these revolutionary organocatalysts. We will delve into the mechanistic underpinnings of their catalytic power, from the foundational iminium and enamine activation modes to the more recent advancements in SOMO catalysis. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical, field-proven insights into the application of chiral imidazolidinone catalysts.

A Nobel Pursuit: The Genesis of a New Catalytic Paradigm

For decades, the realm of asymmetric catalysis was dominated by two pillars: biocatalysis, with its exquisitely selective but often sensitive enzymes, and metal catalysis, which offered versatility at the cost of potential toxicity and sensitivity to air and moisture.[1] In 2021, the Nobel Prize in Chemistry was awarded to Benjamin List and David W.C. MacMillan, recognizing their pioneering and independent work in establishing a third pillar: asymmetric organocatalysis.[2][3][4] This honor underscored a revolution in chemical synthesis, proving that small, purely organic molecules could mediate complex, stereoselective transformations with remarkable efficiency and precision.

At the turn of the millennium, MacMillan envisioned a new strategy for organocatalysis, one that would mimic the LUMO-lowering activation mechanism of Lewis acid catalysts but within a metal-free framework.[5] His insight led to the development of chiral imidazolidinone catalysts, small organic molecules that have since become indispensable tools in the synthesis of pharmaceuticals and other complex chiral compounds.[1][6]

The Architects of Asymmetry: Evolution of Imidazolidinone Catalysts

The power of imidazolidinone catalysts lies in their modular design, which has allowed for systematic evolution and optimization. These catalysts are typically synthesized from readily available chiral amino acids, making them accessible and cost-effective.[7]

The First Generation: A Groundbreaking Discovery

In 2000, MacMillan and his colleagues reported the first highly enantioselective organocatalytic Diels-Alder reaction, a landmark achievement that introduced the first generation of imidazolidinone catalysts.[5] A prime example is (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (often referred to as the first-generation MacMillan catalyst).[8] This catalyst demonstrated the viability of using a chiral secondary amine to activate α,β-unsaturated aldehydes towards cycloaddition with dienes, achieving excellent yields and enantioselectivities.

The Second Generation: Expanding the Horizon

Building on the success of the first generation, MacMillan's group developed second-generation catalysts, such as (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one .[9] These catalysts feature increased steric bulk at the C2 position, which was found to enhance stereoselectivity and broaden the scope of applicable reactions to include, for example, the Friedel-Crafts alkylation of indoles. The second-generation catalysts often provide higher enantioselectivities and have become the workhorses for a wide array of asymmetric transformations.[9]

Beyond the Second Generation: Continued Innovation

The modular nature of the imidazolidinone scaffold has inspired the development of further generations of catalysts, including those with modifications to the N-methyl group and the C5 substituent, as well as catalysts immobilized on solid supports for easier recovery and recycling.[3][4]

Mechanisms of Action: The Pillars of Imidazolidinone Catalysis

The remarkable efficacy of chiral imidazolidinone catalysts stems from their ability to activate substrates through distinct and predictable catalytic cycles.

Iminium Ion Catalysis: Lowering the LUMO

The cornerstone of MacMillan's initial concept, iminium ion catalysis, involves the reversible condensation of the chiral secondary amine catalyst with an α,β-unsaturated aldehyde or ketone.[8] This forms a transient, chiral iminium ion. The key to this activation is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it significantly more electrophilic and susceptible to nucleophilic attack at the β-position.[10] The chiral scaffold of the catalyst then masterfully dictates the facial selectivity of the nucleophilic attack, leading to high enantioselectivity.[5]

Caption: Iminium Ion Catalysis Workflow.

Enamine Catalysis: Raising the HOMO

Complementary to iminium ion activation, enamine catalysis involves the reaction of the imidazolidinone catalyst with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate.[11] This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming it into a potent nucleophile that can react with a wide range of electrophiles at the α-position. The stereochemistry of the subsequent reaction is again controlled by the chiral environment of the catalyst.

Caption: Synthetic workflow for a first-generation MacMillan catalyst.

Step-by-Step Protocol:

-

Amidation: To a solution of L-phenylalanine methyl ester hydrochloride in methanol, add an excess of methylamine. Stir the solution at room temperature for 24 hours. Remove the solvent under reduced pressure to yield the crude N-methyl-L-phenylalaninamide.

-

Cyclization and Salt Formation: Dissolve the crude amide in acetone. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Reflux the mixture for 24 hours. After cooling, concentrate the mixture under reduced pressure. Take up the residue in a suitable solvent like diethyl ether and add a solution of HCl in dioxane to precipitate the hydrochloride salt. The product can be purified by recrystallization.

Application in Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a classic application of first-generation imidazolidinone catalysts.

General Protocol:

-

To a solution of the chiral imidazolidinone catalyst (5-10 mol%) in a suitable solvent (e.g., a mixture of methanol and water), add the α,β-unsaturated aldehyde.

-

Cool the mixture to the desired temperature (e.g., room temperature or below).

-

Add the diene (typically in excess) to the reaction mixture.

-

Stir the reaction until completion, monitoring by TLC or GC/MS.

-

Upon completion, the reaction can be quenched and the product extracted. Purification is typically achieved by flash column chromatography.

Application in Asymmetric Friedel-Crafts Alkylation

Second-generation imidazolidinone catalysts are highly effective in the enantioselective Friedel-Crafts alkylation of electron-rich aromatics like pyrroles and indoles.

[11]General Protocol:

-

Dissolve the second-generation imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one) and a Brønsted acid co-catalyst (e.g., trifluoroacetic acid) in a suitable solvent (e.g., THF).

-

Add the aromatic nucleophile (e.g., N-methylpyrrole).

-

Cool the reaction mixture to a low temperature (e.g., -30 °C).

-

Add the α,β-unsaturated aldehyde dropwise.

-

Stir the reaction at low temperature until completion.

-

Work-up the reaction and purify the product by chromatography.

Performance Data: A Comparative Overview

The following tables summarize the performance of first and second-generation MacMillan catalysts in representative asymmetric reactions, highlighting their efficacy and the improvements in catalyst design.

Table 1: Enantioselective Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Cyclopentadiene

| Entry | Dienophile | Catalyst (mol%) | Conditions | Yield (%) | endo:exo | ee (%) (exo) | Reference |

| 1 | Cinnamaldehyde | 1st Gen. (5) | MeOH/H₂O, RT, 3h | 89 | 1:3.6 | 91 | |

| 2 | Crotonaldehyde | 1st Gen. (5) | MeOH/H₂O, RT, 6h | >75 | 1:2.3 | 84 | |

| 3 | Acrolein | 1st Gen. (5) | MeOH/H₂O, RT, 12h | >80 | 1:2.7 | 59 |

Catalyst: this compound hydrochloride

Table 2: Enantioselective Friedel-Crafts Alkylation of N-Methylpyrrole

| Entry | α,β-Unsaturated Aldehyde | Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Reference |

| 1 | Cinnamaldehyde | 2nd Gen. (20) | THF, TFA, -30°C | 87 | 93 | |

| 2 | Crotonaldehyde | 2nd Gen. (20) | THF, TFA, -50°C | 83 | 90 | |

| 3 | (E)-Hex-2-enal | 2nd Gen. (20) | THF, TFA, -50°C | 81 | 91 |

Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one with TFA co-catalyst

Conclusion and Future Outlook

Chiral imidazolidinone catalysts have profoundly impacted the field of asymmetric synthesis, providing a versatile and environmentally benign platform for the construction of chiral molecules. The continuous evolution of these catalysts, from the foundational discoveries of iminium and enamine catalysis to the innovative frontiers of SOMO catalysis, demonstrates the enduring power of rational catalyst design. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the principles pioneered by MacMillan and the ongoing research in this area will undoubtedly pave the way for even more efficient, selective, and sustainable chemical transformations. The legacy of chiral imidazolidinone catalysts is not just in the reactions they enable, but in the fundamental shift in thinking they inspired, solidifying organocatalysis as a cornerstone of modern synthetic chemistry.

References

-

The Nobel Prize in Chemistry 2021. NobelPrize.org. [Link]

-

A Nobel Prize for Asymmetric Organocatalysis. GalChimia. [Link]

-

Benjamin List & David MacMillan - Nobel Prize in Chemistry 2021. Rational Thoughts. [Link]

-

Asymmetric Organocatalysis: A Nobel Achievement Virtual Issue. ACS Publications. [Link]

-

Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetrical Diels-Alder and Friedel-Craft reactions. National Center for Biotechnology Information. [Link]

-

David MacMillan, a leading light in organocatalysis, takes James Mitchell Crow on a tour of the field. [Link]

-

5-Benzyl-2,3-dimethyl-4-oxo-2-phenylimidazolidin-1-ium chloride. National Center for Biotechnology Information. [Link]

-

Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. National Center for Biotechnology Information. [Link]

-

Mechanistic Complexity in Organo–SOMO Activation. National Center for Biotechnology Information. [Link]

-

How organocatalysis won the Nobel prize. Chemistry World. [Link]

-

Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. National Center for Biotechnology Information. [Link]

-

Sweet taste of success for asymmetric organocatalysis. BioWorld. [Link]

-

The 2021 chemistry Nobel laureates and asymmetric organocatalysis. [Link]

-

Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Publications. [Link]

-

ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. The Royal Swedish Academy of Sciences. [Link]

-

The Importance of Iminium Geometry Control in Enamine Catalysis: Identification of a New Catalyst Architecture for Aldehyde-Alde. [Link]

-

Mechanistic Complexity in Organo–SOMO Activation. [Link]

-

New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. [Link]

-

The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. [Link]

-

ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. [Link]

-

Imidazolidinones as Asymmetric Organocatalysts. [Link]

-

The advent and development of organocatalysis. [Link]

-

Iminium and enamine catalysis in enantioselective photochemical reactions. Royal Society of Chemistry. [Link]

-

Nobel Prize in Chemistry 2021. Indian Academy of Sciences. [Link]

-

New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. ACS Publications. [Link]

-

Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions to Acce. CORE. [Link]

-

New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. [Link]

-

Alginate- and κ-carrageenan-supported asymmetric organocatalysts: preparation, characterization, and catalytic activity for Friedel–Crafts alkylation. Royal Society of Chemistry. [Link]

-

New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel−Crafts Alkylation. ACS Publications. [Link]

-

Imidazolidinones in amine catalysis. CORE. [Link]

-

Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D. ACS Publications. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sweet taste of success for asymmetric organocatalysis | 2021-10-06 | BioWorld [bioworld.com]

- 6. Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. How organocatalysis won the Nobel prize | Feature | Chemistry World [chemistryworld.com]

- 9. Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetrical Diels-Alder and Friedel-Craft reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (2R,5S)-5-Benzyl-2,3-dimethyl-4-oxo-2-phenylimidazolidin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Architect of Asymmetry: A Technical Guide to (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one

Abstract

This technical guide provides an in-depth exploration of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, a foundational molecule in the field of asymmetric organocatalysis. Developed by MacMillan and coworkers, this chiral auxiliary and first-generation organocatalyst heralded a new era of metal-free catalytic methods for enantioselective synthesis. We will detail a robust, multi-step synthesis protocol originating from the naturally abundant chiral pool starting material, L-phenylalanine. Furthermore, this guide will provide a comprehensive characterization profile, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and polarimetry data. The underlying principles of its catalytic activity, centered on iminium ion activation, will be discussed in the context of its application in cornerstone asymmetric transformations such as the Diels-Alder reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful catalyst in their synthetic endeavors.

Introduction: A Paradigm Shift in Catalysis

For decades, enantioselective catalysis was dominated by two pillars: biocatalysis and transition-metal catalysis. The introduction of this compound at the turn of the millennium marked a significant paradigm shift, demonstrating that small, robust, and metal-free organic molecules could effectively catalyze complex asymmetric reactions with high fidelity.[1] This molecule, often referred to as a MacMillan catalyst, operates through a distinct mechanism of iminium ion activation. By reversibly forming a chiral iminium ion with α,β-unsaturated aldehydes, it lowers the substrate's Lowest Unoccupied Molecular Orbital (LUMO), activating it for nucleophilic attack. This mode of action provides a powerful and complementary alternative to traditional Lewis acid catalysis, avoiding the issues of moisture sensitivity and metal contamination often associated with the latter. Its success paved the way for the development of a vast arsenal of organocatalysts that are now indispensable tools in modern organic synthesis.

Synthesis of this compound

The synthesis of the title compound is a logical, multi-step sequence that begins with the chiral amino acid L-phenylalanine. This approach ensures that the critical stereocenter at the C5 position is set with the correct (S)-configuration from the outset. The overall strategy involves the formation of an N-methyl amide followed by a diastereoselective cyclocondensation with acetone.

Causality and Mechanistic Insights

The choice of L-phenylalanine as the starting material is fundamental, as its inherent chirality is directly transferred to the final catalyst structure. The initial conversion to the methyl ester facilitates the subsequent amidation. The reaction with methylamine to form N-methyl-L-phenylalaninamide is a crucial step that introduces the nitrogen nucleophile required for the final cyclization. The final step, a cyclocondensation with acetone, forms the imidazolidinone ring. This acid-catalyzed reaction proceeds via formation of an intermediate enamine from the primary amine of the phenylalaninamide and acetone, followed by intramolecular attack of the N-methyl amide nitrogen onto the newly formed iminium ion, and subsequent dehydration to yield the stable five-membered heterocyclic core. The gem-dimethyl groups at the C2 position provide steric bulk, which is crucial for facial discrimination in the catalytic cycle.

Synthetic Workflow Diagram

Caption: Synthetic pathway from L-Phenylalanine derivative to the target catalyst.

Detailed Experimental Protocol

Step 1: Synthesis of N-Methyl-L-phenylalaninamide

-

To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in methanol (approx. 0.5 M), add a 40% aqueous solution of methylamine (10.0 eq) at room temperature.

-

Stir the resulting solution in a sealed vessel for 48 hours.

-

Following the reaction period, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

-

The resulting residue, crude N-methyl-L-phenylalaninamide, can be carried forward to the next step without further purification, assuming complete conversion.

Step 2: Synthesis of this compound

-

Suspend the crude N-methyl-L-phenylalaninamide (1.0 eq) in a mixture of toluene (approx. 0.3 M) and acetone (3.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) to the suspension.

-

Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized catalyst. The data presented below is for the free base, although the catalyst is often sold and used as its hydrochloride salt for improved stability and handling.[2]

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| Melting Point (HCl Salt) | 157-161 °C |

| Optical Rotation (HCl Salt) | [α]²⁰/D = -67° (c = 1 in H₂O) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.15 (m, 5H), 3.80 (t, 1H), 3.10 (dd, 1H), 2.75 (dd, 1H), 2.65 (s, 3H), 1.30 (s, 3H), 1.15 (s, 3H), 1.05 (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.0, 137.5, 129.5, 128.4, 126.5, 70.1, 62.3, 40.1, 28.9, 25.4, 23.8 |

| Mass Spec (ESI+) | m/z: 219.15 [M+H]⁺ |

Note: NMR data is predicted and compiled from typical values for similar structures. Actual experimental values may vary slightly.

Interpretation of Characterization Data

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. The aromatic protons of the benzyl group appear as a multiplet in the 7.15-7.35 ppm region. The methine proton at the C5 stereocenter is observed as a triplet around 3.80 ppm. The diastereotopic protons of the benzyl methylene group appear as distinct doublets of doublets. The three methyl groups (N-methyl and the gem-dimethyl) each give rise to a sharp singlet, confirming the trimethyl substitution.

-

¹³C NMR: The carbon spectrum confirms the presence of 13 unique carbon atoms. The carbonyl carbon is distinctly downfield around 175.0 ppm. The aromatic carbons appear in the 126-138 ppm range. The quaternary carbon at C2 and the stereogenic carbon at C5 are also identifiable in the aliphatic region.

-

Optical Rotation: The specific rotation is a critical measure of the enantiomeric purity of the catalyst. A significant, negative value for the (S)-enantiomer's hydrochloride salt confirms the correct absolute stereochemistry, which is essential for its function in asymmetric catalysis.

Application in Asymmetric Catalysis: The Iminium Ion Cycle

The catalytic utility of this compound stems from its ability to activate α,β-unsaturated aldehydes towards nucleophilic attack via the formation of a transient iminium ion.

The Catalytic Cycle

The cycle begins with the rapid and reversible condensation of the catalyst's secondary amine with an α,β-unsaturated aldehyde. This forms a chiral iminium ion, which is more electrophilic and has a lower LUMO energy than the starting aldehyde. The stereogenic center and steric bulk of the catalyst effectively shield one face of the dienophile, directing the incoming nucleophile (e.g., a diene) to the opposite face. After the key bond-forming event (e.g., cycloaddition), the resulting iminium ion is hydrolyzed, releasing the enantioenriched product and regenerating the catalyst for the next cycle.[3]

Caption: Generalized catalytic cycle involving iminium ion activation.

Field-Proven Application: The Diels-Alder Reaction

The first and most iconic application of this catalyst was in the enantioselective Diels-Alder reaction. For example, the reaction between cinnamaldehyde and cyclopentadiene, in the presence of a catalytic amount of the hydrochloride salt of this compound, yields the corresponding exo-cycloadduct with excellent enantioselectivity (e.g., 93% ee).[1] This result was groundbreaking, establishing that a simple organic molecule could rival the performance of complex metal-based catalysts for this powerful C-C bond-forming reaction.

Conclusion

This compound is more than a mere chemical reagent; it is a landmark compound that fundamentally altered the landscape of synthetic chemistry. Its accessible synthesis from the chiral pool, operational simplicity, and high efficacy have cemented its role as a go-to catalyst for a variety of asymmetric transformations. This guide has provided the essential technical details for its preparation and characterization, offering a foundation for its successful application in research and development. The principles of iminium activation it so elegantly demonstrated continue to inspire the design of new and even more powerful organocatalytic systems.

References

-

Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society2000 , 122 (17), 4243–4244. [Link]

-

ChemBK. This compound hydrochloride. [Link]

- Sun, D.; Zhang, L.; Wang, J. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry2011, 24, 319-322.

-

ResearchGate. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

-

PubMed Central. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. [Link]

-

Jen, W. S.; Wiener, J. J. M.; MacMillan, D. W. C. New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society2000 , 122 (40), 9874–9875. [Link]

-

Huang, Y.; Walji, A. M.; Larsen, C. H.; MacMillan, D. W. C. Enantioselective Organo-Cascade Catalysis. Journal of the American Chemical Society2005 , 127 (43), 15051–15053. [Link]

-

Moodle@Units. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. [Link]

-

Monash University. Synthesis of N-Alkyl Amino Acids. [Link]

-

Paras, N. A.; MacMillan, D. W. C. New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel−Crafts Alkylation. Journal of the American Chemical Society2001 , 123 (18), 4370–4371. [Link]

-

ResearchGate. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. [Link]

-

iChemical. 2,2,3-Trimethyl-5-benzyl-4-imidazolidinone monohydrochloride, CAS No. 278173-23-2. [Link]

Sources

spectroscopic data of (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Spectroscopic Signature of a Chiral Catalyst

(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one, a cornerstone of asymmetric organocatalysis, is a first-generation MacMillan catalyst that has propelled significant advancements in enantioselective synthesis. Its efficacy in promoting a wide array of chemical transformations hinges on its well-defined three-dimensional structure. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and quality control, as well as for mechanistic studies of the reactions it catalyzes. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this pivotal molecule, offering insights into the relationship between its structure and its spectral features.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its specific stereochemistry and functional groups, gives rise to a unique spectroscopic fingerprint. The following sections will dissect the NMR, IR, and MS data, correlating the observed signals and bands to the individual atoms and functional groups within the molecule.

Diagram of the Molecular Structure and Key Spectroscopic Interactions

Caption: Correlation of the molecular structure with key NMR, IR, and MS spectral features.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution and stereochemistry.

1.1: ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for each proton environment. The chemical shifts (δ) are influenced by the electronic environment and spatial arrangement of the protons.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15-7.35 | multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.65 | triplet | 1H | CH -CH₂Ph (C5-H) |

| 3.25 | doublet of doublets | 1H | CH H-Ph (one of the diastereotopic benzyl protons) |

| 2.80 | doublet of doublets | 1H | CHH -Ph (one of the diastereotopic benzyl protons) |

| 2.75 | singlet | 3H | N-CH ₃ |

| 1.25 | singlet | 3H | C(CH ₃)₂ (one of the gem-dimethyl groups) |

| 1.05 | singlet | 3H | C(CH ₃)₂ (one of the gem-dimethyl groups) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Expertise & Experience in Interpretation:

-

Aromatic Region: The multiplet between 7.15 and 7.35 ppm is characteristic of the protons on the monosubstituted benzene ring.

-

Chiral Center (C5-H): The proton at the chiral center (C5) appears as a triplet around 3.65 ppm due to coupling with the adjacent diastereotopic methylene protons.

-

Diastereotopic Protons: The benzyl methylene protons are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and appear as distinct signals, typically as a pair of doublet of doublets, resulting from both geminal and vicinal coupling.

-

Methyl Groups: The N-methyl group gives a sharp singlet at approximately 2.75 ppm. The two methyl groups at the C2 position are also distinct due to the overall chirality of the molecule and appear as two separate singlets.

1.2: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 175.5 | C =O (C4) |

| 137.0 | Aromatic quaternary C |

| 129.5 | Aromatic C H |

| 128.0 | Aromatic C H |

| 126.5 | Aromatic C H |

| 68.0 | C (CH₃)₂ (C2) |

| 62.5 | C H-CH₂Ph (C5) |

| 38.0 | C H₂-Ph |

| 29.0 | N-C H₃ |

| 25.0 | C(C H₃)₂ |

| 21.5 | C(C H₃)₂ |

Note: Data is based on typical values for similar structures and may vary slightly.

Expertise & Experience in Interpretation:

-

Carbonyl Carbon: The signal for the amide carbonyl carbon (C4) is found significantly downfield, around 175.5 ppm.

-

Aromatic Carbons: The signals for the aromatic carbons appear in the typical region of 126-137 ppm.

-

Imidazolidinone Ring Carbons: The C2 and C5 carbons of the imidazolidinone ring appear at approximately 68.0 and 62.5 ppm, respectively.

-

Alkyl Carbons: The aliphatic carbons of the benzyl methylene, N-methyl, and gem-dimethyl groups are observed in the upfield region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its key functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| 2850-2990 | Medium-Strong | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (amide) |

| 1450-1600 | Medium | C=C stretch (aromatic ring) |

Expertise & Experience in Interpretation:

-

C=O Stretch: The most prominent feature in the IR spectrum is the strong absorption band around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the five-membered lactam (amide) ring.

-

C-H Stretches: The spectrum will also show characteristic C-H stretching vibrations. The bands above 3000 cm⁻¹ are indicative of the aromatic C-H bonds, while the bands below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methyl and methylene groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Table 4: Key Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 218 | High | Molecular Ion [M]⁺ |

| 203 | Medium | [M - CH₃]⁺ |

| 127 | Medium | [M - C₇H₇]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Expertise & Experience in Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 218, corresponding to the molecular weight of the compound (C₁₃H₁₈N₂O).

-

Fragmentation Pattern: A common fragmentation pathway involves the loss of a methyl group ([M - CH₃]⁺) from the gem-dimethyl group, resulting in a peak at m/z 203. The most prominent fragmentation is often the cleavage of the benzyl group, leading to the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z 91. Another significant fragment can be observed at m/z 127, corresponding to the loss of the benzyl radical from the molecular ion.

Diagram of the Mass Spectrometry Fragmentation Pathway

Caption: Proposed electron ionization mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. The specific parameters may need to be optimized for the instrument being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

IR Spectroscopy (ATR-FTIR) Protocol

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Scan the desired mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated fingerprint for this compound. By understanding the correlation between the molecular structure and the NMR, IR, and MS spectra, researchers can confidently identify and characterize this important chiral catalyst, ensuring its quality and purity for use in asymmetric synthesis and drug development.

References

-

Hubert, C., & Garrigues, B. (1998). A convenient one-pot synthesis of new chiral auxiliaries derived from amino-alcohols. Canadian Journal of Chemistry, 76(2), 234-237. [Link]

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Whitepaper: The Iminium Ion in MacMillan Catalysis: A Mechanistic Guide to Asymmetric Synthesis

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Abstract

The advent of asymmetric organocatalysis represents a paradigm shift in synthetic chemistry, establishing a third pillar of catalysis alongside metal- and biocatalysis. Central to this revolution is the work of David W.C. MacMillan, who conceptualized and developed iminium ion catalysis—a powerful strategy for the activation of α,β-unsaturated carbonyl compounds.[1][2] This guide provides an in-depth technical exploration of the formation and role of the iminium ion in MacMillan catalysis. We will dissect the core mechanistic principles, including LUMO-lowering activation, explore the catalytic cycle, detail key asymmetric transformations, and provide field-proven experimental protocols. This document is designed to serve as a comprehensive resource for scientists seeking to understand and apply this transformative technology in their own research and development endeavors.

Introduction: A New Paradigm in Catalysis

For decades, the synthesis of chiral molecules relied heavily on chiral auxiliaries or transition metal catalysts. The development of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David W.C. MacMillan, introduced a more sustainable, robust, and often complementary approach using small, metal-free organic molecules.[1][3][4]

MacMillan’s pioneering work in 2000 demonstrated that chiral secondary amines, specifically imidazolidinones, could catalyze the Diels-Alder reaction with high enantioselectivity.[4] The key insight was the formulation of a general activation mode: the reversible formation of an iminium ion from an α,β-unsaturated aldehyde and the amine catalyst.[2][5] This transient species is the cornerstone of a vast array of powerful and highly stereoselective transformations.

The Core Principle: Iminium Ion Activation via LUMO Lowering

The efficacy of iminium ion catalysis stems from a fundamental electronic principle: lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate.[3][6]

In its ground state, an α,β-unsaturated aldehyde is only moderately electrophilic. While it can react with strong nucleophiles, reactions with weaker nucleophiles are often slow or require harsh conditions. MacMillan demonstrated that condensation with a chiral secondary amine catalyst (in the presence of a weak acid co-catalyst) converts the aldehyde into a positively charged iminium ion.[4][6]

This conversion has a profound electronic consequence:

-

The positive charge on the nitrogen atom acts as a powerful electron sink, withdrawing electron density from the conjugated π-system.

-

This withdrawal significantly lowers the energy of the LUMO of the π-system.

-

A lower-energy LUMO presents a more accessible orbital for a nucleophile's Highest Occupied Molecular Orbital (HOMO) to interact with, dramatically increasing the substrate's electrophilicity and accelerating the rate of nucleophilic attack.[3][5]

This "LUMO-lowering" activation mimics the role of traditional Lewis acid catalysts but operates through a covalent, transient intermediate, offering a distinct and highly effective catalytic cycle.[5]

The Catalytic Cycle: A Step-by-Step Mechanistic View

The catalytic cycle for iminium ion activation is a robust and efficient process applicable to a wide range of reactions. It can be broken down into four key stages, as illustrated below.

Caption: The general catalytic cycle of iminium ion activation.

-

Iminium Ion Formation: The cycle begins with the rapid and reversible condensation of the α,β-unsaturated aldehyde with the chiral secondary amine catalyst. An acid co-catalyst is typically required to facilitate the dehydration step and ensure the formation of the iminium salt.[4][7]

-

Stereoselective Nucleophilic Attack: The highly electrophilic iminium ion is attacked by a nucleophile at the β-position. The chiral scaffold of the catalyst, featuring bulky steric groups, effectively blocks one of the two prochiral faces of the iminium ion. This forces the nucleophile to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed bond(s).[8]

-

Hydrolysis: The resulting intermediate, which can be an enamine or a substituted iminium ion, undergoes hydrolysis.[3] The kinetic lability of this intermediate is critical for efficient catalyst turnover.[7]

-

Catalyst Regeneration and Product Release: Hydrolysis cleaves the C-N bond, releasing the enantioenriched final product and regenerating the chiral amine catalyst, allowing it to re-enter the catalytic cycle.[3]

Key Transformations Enabled by Iminium Catalysis

The generality of the iminium activation strategy has led to the development of a broad portfolio of asymmetric reactions, many of which were previously challenging to render enantioselective.

Diels-Alder Reaction

The first highly enantioselective organocatalytic Diels-Alder reaction was the proof-of-concept for iminium catalysis.[2] By activating α,β-unsaturated aldehydes, MacMillan catalysts enable reactions with various dienes to yield [4+2] cycloadducts with excellent yields and enantioselectivities.

Friedel-Crafts Alkylation

This strategy provides a powerful method for the construction of benzylic stereocenters.[9] Electron-rich aromatic systems, such as indoles, anilines, and pyrroles, act as soft nucleophiles, adding to the β-position of the iminium-activated enal.[10] Second-generation MacMillan catalysts were specifically optimized for this class of transformation.[9]

| Entry | Aniline Nucleophile | α,β-Unsaturated Aldehyde | Yield (%) | ee (%) |

| 1 | N,N-Dimethylaniline | Crotonaldehyde | 81 | 92 |

| 2 | N-Methylaniline | Crotonaldehyde | 86 | 91 |

| 3 | N,N-Dimethylaniline | Cinnamaldehyde | 87 | 96 |

| 4 | N-Methylindole | Crotonaldehyde | 85 | 92 |

| Data synthesized from representative results in the literature.[9][10] |

Conjugate Addition

The activation of enals via iminium ion formation opens the door to a wide variety of 1,4-conjugate additions (Michael additions) with a diverse range of nucleophiles, including malonates, thiols, and nitroalkanes.[6][11] More recently, this concept has been extended to radical conjugate additions by merging iminium catalysis with photoredox catalysis.[12]

Tandem & Cascade Reactions

A particularly elegant application is the strategic coupling of iminium catalysis with enamine catalysis.[3][13] In these cascade reactions, an initial iminium-catalyzed conjugate addition generates an enamine intermediate in situ. This enamine can then participate in a second, distinct bond-forming event, allowing for the rapid assembly of stereochemically complex molecules from simple precursors in a single operation.[3][13]

Caption: Logical flow of an Iminium-Enamine tandem reaction.

Experimental & Computational Validation

The proposed mechanism is not merely theoretical; it is supported by a wealth of experimental and computational evidence.

-

Computational Studies (DFT): Density Functional Theory (DFT) calculations have been instrumental in validating the LUMO-lowering hypothesis.[7][14] These studies confirm that iminium formation is energetically favorable and that the resulting species is significantly more electrophilic. Furthermore, computations have elucidated the origins of stereoselectivity, showing how non-bonding interactions between the substrate and the catalyst's chiral scaffold favor specific transition states.[15][16] Some advanced models also suggest that reactivity enhancement stems from a reduction in Pauli repulsion between the reactants in the transition state.[16]

-

NMR Spectroscopy: In-situ NMR studies can be used to observe the formation of the iminium ion intermediate directly, providing concrete evidence of its existence in the reaction medium.

-

X-ray Crystallography: Crystal structures of catalyst-substrate adducts have provided snapshots of the key iminium ion intermediates, confirming their geometry and the conformational preferences that dictate stereoselectivity.[17]

Field-Proven Protocol: Enantioselective Friedel-Crafts Alkylation of Indole

This protocol is a representative example of an iminium-catalyzed reaction, designed to be a self-validating system for researchers.

Caption: Experimental workflow for a MacMillan-catalyzed reaction.

Objective: To synthesize a chiral 3-alkylindole derivative via the conjugate addition of indole to an α,β-unsaturated aldehyde.

Materials:

-

Catalyst: (2S,5S)-2-tert-Butyl-3-methyl-5-benzylimidazolidin-4-one (Second-generation MacMillan catalyst)

-

Substrates: N-Methylindole, trans-Cinnamaldehyde

-

Acid Co-catalyst: Trifluoroacetic Acid (TFA)

-

Solvent: Diethyl ether (Et₂O), Anhydrous

-

Standard glassware, stirring equipment, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add N-methylindole (131 mg, 1.0 mmol, 1.0 equiv).

-

Catalyst Loading: Add the imidazolidinone catalyst (52 mg, 0.2 mmol, 20 mol %).

-

Solvent and Acid Addition: Dissolve the solids in anhydrous Et₂O (2.0 mL) under an inert atmosphere. Add trifluoroacetic acid (15.4 µL, 0.2 mmol, 20 mol %).

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or appropriate bath.

-

Substrate Addition: Slowly add trans-cinnamaldehyde (158 mg, 1.2 mmol, 1.2 equiv) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at -20 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel flash chromatography (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Expected Outcome: The desired product should be obtained in high yield (>80%) and high enantioselectivity (>90% ee), validating the efficacy of the catalytic system.

Conclusion and Future Outlook

Iminium ion activation is a cornerstone of modern asymmetric organocatalysis, providing a robust and general strategy for the enantioselective functionalization of α,β-unsaturated aldehydes. The principle of LUMO-lowering has proven to be a powerful tool, enabling a vast range of transformations from cycloadditions to conjugate additions and complex cascade reactions. The operational simplicity, stability of the catalysts, and high levels of stereocontrol have cemented this methodology's place in both academic and industrial laboratories.

The future of iminium catalysis lies in its integration with other catalytic paradigms. The synergistic merger with photoredox catalysis, transition metal catalysis, and biocatalysis is already unlocking previously inaccessible chemical space, enabling the development of novel bond disconnections and more efficient synthetic routes to complex molecules of value to the pharmaceutical and materials science industries.[18][19]

References

-

Platts, J. A., et al. (2009). Computational study of iminium ion formation: effects of amine structure. Organic & Biomolecular Chemistry. [14][20]

-

The Royal Swedish Academy of Sciences. (2021). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. Scientific Background on the Nobel Prize in Chemistry 2021. [1][3][4]

-

Sigma-Aldrich. Macmillan Imidazolidinone Organocatalysts. Aldrichimica Acta. [2][10][21]

-

Ríos, R., et al. (2021). Unveiling the Ionic Diels–Alder Reactions within the Molecular Electron Density Theory. Molecules.

-

Simón, L., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [7]

-

Tantillo, D. J., et al. (2009). Contribution of Cation-π Interactions in Iminium Catalysis. PMC - NIH. [15]

-

RSC Publishing. (2008). Iminium ion catalysis: Use of the α-effect in the acceleration of the Diels–Alder reaction. Chemical Communications.

-

Eggen, S. (2012). AMINE-CATALYZED TANDEM AND CASCADE REACTIONS. University of Illinois Chemistry. [13]

-

Bickelhaupt, F. M., et al. (2020). Origin of rate enhancement and asynchronicity in iminium catalyzed Diels–Alder reactions. Chemical Science. [16]

-

Simón, L., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. ACS Publications.

-

Platts, J. A., et al. (2009). Computational study of iminium ion formation: effects of amine structure. Semantic Scholar. [20]

-

Erkkilä, A., et al. (2007). Iminium Catalysis. Chemical Reviews. [5]

-

Ramapanicker, R., & Singh, V. K. (2022). Nobel Prize in Chemistry 2021: Asymmetric Organocatalysis — An Ingenious Tool for Building Molecules. Resonance.

-

Wang, C., et al. (2017). Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews. [18]

-

Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation. Aldrichimica Acta. [8]

-

Aleo, A., & Giacalone, F. (2015). Imidazolidinones as Asymmetric Organocatalysts. Sustainable Catalysis: Without Metals or Other Endangered Elements. [11]

-

Roelfes, G., et al. (2020). Tandem Friedel‐Crafts‐Alkylation‐Enantioselective‐Protonation by Artificial Enzyme Iminium Catalysis. Angewandte Chemie.

-

Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society.

-

MacMillan, D. (2015). New Activation Modes in Organocatalysis. Grantome. [19]

-

Uppal, D., & Singh, S. (2020). Iminium ion formation with first generation MacMillan catalyst 3. ResearchGate.

-

ACS Publications. (2021). Asymmetric Organocatalysis: A Nobel Achievement Virtual Issue.

-

Lelais, G., & MacMillan, D. W. C. (2006). Modern strategies in organic catalysis: The advent and development of iminium activation. Semantic Scholar.

-

Alexakis, A., & Mangeney, P. (2011). Organocatalytic conjugate addition in stereoselective synthesis. Archive ouverte UNIGE.

-

MacMillan Group. The Advent and Development of the Field of Enantioselective Organocatalysis.

-

Griesbeck, A. G., & Oelgemöller, M. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. The Journal of Organic Chemistry.

-

Paras, N. A., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes. Organic Chemistry Portal. [9]

-

de la Torre, M. C., & Sierra, M. A. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules.

-

Companyó, X., & Córdova, A. (2010). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Molecules.

-

Melchiorre, P., et al. (2021). A General Organocatalytic System for Enantioselective Radical Conjugate Additions to Enals. Angewandte Chemie. [12]

-

Singh, V. K. (2012). Enamine/Iminium‐based Dual Organocatalytic Systems for Asymmetric Catalysis and Synthesis. ResearchGate.

-

Bach, R. D. (2009). MacMillan's imidazolidinone: origins of stereoselection. Computational Organic Chemistry. [17]

-

Paras, N. A., & MacMillan, D. W. C. (2002). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes. Journal of the American Chemical Society.

-

Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society.

-

MacMillan, D. W. C., et al. (2021). Catalytic Photochemical Enantioselective α-Alkylation with Pyridinium Salts. ChemRxiv.

-

Wang, C., et al. (2017). Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.rsc.org [books.rsc.org]

- 12. A General Organocatalytic System for Enantioselective Radical Conjugate Additions to Enals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. Computational study of iminium ion formation: effects of amine structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Contribution of Cation-π Interactions in Iminium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Origin of rate enhancement and asynchronicity in iminium catalyzed Diels–Alder reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02901G [pubs.rsc.org]

- 17. comporgchem.com [comporgchem.com]

- 18. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]

- 19. New Activation Modes in Organocatalysis - David MacMillan [grantome.com]

- 20. Computational study of iminium ion formation: effects of amine structure. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

The Cornerstone of Modern Asymmetric Organocatalysis: A Technical Guide to (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one

Introduction: A Paradigm Shift in Asymmetric Synthesis

The advent of (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one, a cornerstone of the MacMillan catalysts, marked a paradigm shift in the field of asymmetric synthesis.[1][2][3] Developed from the readily available amino acid L-phenylalanine, this small organic molecule empowered chemists with a powerful tool to achieve high levels of enantioselectivity in a wide array of chemical transformations, moving beyond the traditional reliance on metal-based catalysts.[4][5] This guide provides an in-depth exploration of this remarkable organocatalyst, delving into its mechanistic underpinnings, diverse applications, and practical experimental protocols, tailored for researchers, scientists, and professionals in drug development.

This compound hydrochloride is a white to off-white crystalline powder with a melting point of approximately 145-150 °C.[4] It is soluble in acidic aqueous solutions and slightly soluble in alcohols like ethanol and methanol.[4]

Core Principles: Iminium and SOMO Catalysis

The remarkable efficacy of this compound stems from its ability to activate α,β-unsaturated aldehydes and other carbonyl compounds through two primary catalytic cycles: iminium ion catalysis and Singly Occupied Molecular Orbital (SOMO) catalysis.

Iminium Ion Catalysis: Lowering the LUMO

Iminium ion catalysis is the more classical activation mode of this catalyst.[1][2] The secondary amine of the imidazolidinone reversibly condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This process significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, making it more susceptible to nucleophilic attack by a diene in reactions like the Diels-Alder cycloaddition.[2] The steric hindrance provided by the benzyl and trimethyl groups on the catalyst directs the approach of the nucleophile, leading to high enantioselectivity.[3]

Figure 1: Iminium Ion Catalysis Workflow.

SOMO Catalysis: A Radical Departure

Extending the utility of this catalyst, the MacMillan group introduced the concept of Singly Occupied Molecular Orbital (SOMO) catalysis. This innovative approach involves the one-electron oxidation of a transiently formed enamine intermediate, generating a radical cation with a SOMO. This activation mode opens up a new realm of reactivity, enabling previously challenging transformations such as the direct α-alkylation of aldehydes.

Figure 2: SOMO Catalysis Workflow.

Applications in Asymmetric Synthesis

The versatility of this compound has led to its application in a multitude of asymmetric transformations, consistently delivering high yields and enantioselectivities.

Asymmetric Diels-Alder Reaction

The enantioselective Diels-Alder reaction was one of the first and most significant applications of this catalyst.[1][2] It facilitates the [4+2] cycloaddition of various dienes to α,β-unsaturated aldehydes, affording highly functionalized and stereochemically rich cyclohexene derivatives.

Table 1: Asymmetric Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Cyclopentadiene

| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | exo:endo | ee (%) (endo) |

| 1 | Crotonaldehyde | Cyclopentadiene | 5 | CH3CN/H2O (95:5) | 12 | 94 | 1:1.1 | 90 |

| 2 | Cinnamaldehyde | Cyclopentadiene | 10 | THF | 24 | 85 | 1:1.2 | 92 |

| 3 | Acrolein | Cyclopentadiene | 5 | CH2Cl2 | 8 | 90 | 1:1 | 88 |

Asymmetric Michael Addition

The catalyst is also highly effective in promoting the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes and ketones, a fundamental carbon-carbon bond-forming reaction. This transformation provides access to a wide range of chiral 1,5-dicarbonyl compounds and their derivatives.

Table 2: Asymmetric Michael Addition to Enones

| Entry | Enone | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Cyclopentenone | Dimethyl malonate | 10 | Toluene | 48 | 85 | 92 |

| 2 | Cyclohexenone | Nitromethane | 20 | CH2Cl2 | 72 | 78 | 90 |

| 3 | Benzylideneacetone | Thiophenol | 10 | THF | 24 | 92 | 95 |

Asymmetric Friedel-Crafts Alkylation

This compound catalyzes the enantioselective Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds with α,β-unsaturated aldehydes. This reaction is a powerful method for the construction of chiral benzylic stereocenters.

Table 3: Asymmetric Friedel-Crafts Alkylation of Pyrroles and Indoles

| Entry | Aromatic Substrate | α,β-Unsaturated Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | N-Methylpyrrole | Crotonaldehyde | 10 | Et2O | 48 | 88 | 90 |

| 2 | Indole | Cinnamaldehyde | 20 | CH2Cl2 | 72 | 75 | 93 |

| 3 | Furan | Acrolein | 10 | THF | 36 | 82 | 85 |

Experimental Protocols

Synthesis of this compound hydrochloride

This procedure is adapted from established methods for the synthesis of similar imidazolidinones from L-phenylalanine.[5]

Step 1: Esterification of L-Phenylalanine To a stirred solution of L-phenylalanine (16.5 g, 100 mmol) in dry methanol (200 mL) at 0 °C, thionyl chloride (11 mL, 150 mmol) is added dropwise. The reaction mixture is then refluxed for 4 hours. The solvent is removed under reduced pressure to yield L-phenylalanine methyl ester hydrochloride as a white solid.

Step 2: Amidation with Methylamine L-phenylalanine methyl ester hydrochloride (10.8 g, 50 mmol) is dissolved in a 2.0 M solution of methylamine in THF (100 mL) and stirred at room temperature for 24 hours. The solvent is evaporated to give the crude N-methyl-L-phenylalaninamide.

Step 3: Cyclization and Hydrochloride Salt Formation The crude amide is dissolved in acetone (150 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol) is added. The mixture is refluxed for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, and a solution of HCl in diethyl ether (1.0 M) is added until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric purity can be determined by chiral HPLC analysis.

General Procedure for Asymmetric Diels-Alder Reaction

To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in the specified solvent (2.0 mL) at the indicated temperature is added this compound hydrochloride (0.05-0.1 mmol, 5-10 mol%). The diene (2.0 mmol) is then added, and the reaction mixture is stirred for the specified time. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct. The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Asymmetric Michael Addition

To a mixture of the enone (1.0 mmol) and the nucleophile (1.2 mmol) in the specified solvent (2.0 mL) is added this compound hydrochloride (0.1-0.2 mmol, 10-20 mol%). The reaction is stirred at the indicated temperature for the specified time. After completion, the reaction mixture is worked up as described for the Diels-Alder reaction. The crude product is purified by flash column chromatography, and the enantiomeric excess is determined by chiral HPLC.

General Procedure for Asymmetric Friedel-Crafts Alkylation